5-Bromo-2-(piperidin-1-yl)pyrimidine
Overview
Description
5-Bromo-2-(piperidin-1-yl)pyrimidine is an organic compound with the molecular formula C₉H₁₂BrN₃. It is a heterocyclic compound that contains both a bromine atom and a piperidine ring attached to a pyrimidine core. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(piperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the phosphorylation status of proteins, which is a key regulatory mechanism in cell signaling. Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence cellular processes. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms are important for understanding how this compound reaches its target sites and exerts its effects. Additionally, the distribution of the compound within different tissues can affect its overall activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how this compound interacts with its target biomolecules and exerts its effects. For example, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperidine in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or THF.
Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids (for Suzuki-Miyaura), and organostannanes (for Stille coupling).
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 2-(piperidin-1-yl)pyrimidine derivative, while a Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative .
Scientific Research Applications
5-Bromo-2-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-target interaction .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
2-(Piperidin-1-yl)pyrimidine: Lacks the bromine atom, which affects its reactivity and binding properties.
5-Bromo-2-iodopyrimidine: Contains an iodine atom in addition to the bromine atom, making it more reactive in cross-coupling reactions.
Uniqueness
5-Bromo-2-(piperidin-1-yl)pyrimidine is unique due to the presence of both a bromine atom and a piperidine ring. This combination allows for versatile reactivity in synthetic chemistry and enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
5-bromo-2-piperidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFZQJCFCWHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394312 | |
Record name | 5-Bromo-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-64-6 | |
Record name | 5-Bromo-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57356-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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